molecular formula C14H8ClN3O3S2 B2914394 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide CAS No. 330677-85-5

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide

Cat. No. B2914394
CAS RN: 330677-85-5
M. Wt: 365.81
InChI Key: FDQITHBXAOWPBG-UHFFFAOYSA-N
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Description

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide, also known as CTNB, is a chemical compound with potential applications in scientific research. CTNB is a synthetic molecule that has been synthesized using various methods, and its mechanism of action has been studied in detail.

Advantages and Limitations for Lab Experiments

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide has several advantages for lab experiments, including its synthetic availability, low toxicity, and ability to inhibit multiple enzymes. However, this compound also has some limitations, including its low solubility in water and its limited stability in biological systems. These limitations can be overcome by modifying the chemical structure of this compound or by using appropriate solvents and stabilizers.

Future Directions

There are several future directions for the study of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide, including the investigation of its potential applications in drug discovery and development, the elucidation of its mechanism of action, and the study of its effects on various diseases. This compound has potential applications in the treatment of cancer, inflammation, and neurodegenerative disorders, and further research is needed to fully understand its therapeutic potential. Additionally, the synthesis of this compound analogs with improved solubility and stability may lead to the development of more effective drugs.

Synthesis Methods

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide can be synthesized using various methods, including the reaction of 5-chlorothiophene-2-carboxylic acid with thiosemicarbazide, followed by the reaction of the resulting intermediate with 2-nitrobenzoyl chloride. Another method involves the reaction of 5-chlorothiophene-2-carboxylic acid with thiosemicarbazide, followed by the reaction of the resulting intermediate with 2-nitrobenzaldehyde. The yield of this compound using these methods ranges from 30-50%.

Scientific Research Applications

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide has been used in various scientific research applications, including the study of cancer, inflammation, and oxidative stress. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to reduce inflammation and oxidative stress in animal models. This compound has potential applications in drug discovery and development, as well as in the study of various diseases.

properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O3S2/c15-12-6-5-11(23-12)9-7-22-14(16-9)17-13(19)8-3-1-2-4-10(8)18(20)21/h1-7H,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQITHBXAOWPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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